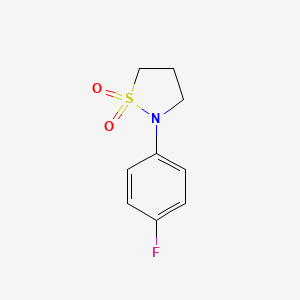

N-(4-Fluorophenyl)-1,3-propanesultam

Vue d'ensemble

Description

N-(4-Fluorophenyl)-1,3-propanesultam (4-FPP) is a novel, non-naturally occurring compound with a range of potential applications in scientific research. It is a member of a group of compounds known as sultams, which are characterized by their ability to form a stable carbon-sulfur bond. 4-FPP has been studied for its potential use in a variety of biochemical and physiological applications, including as a tool for drug discovery and development, as a substrate for enzyme-catalyzed reactions, and as a fluorophore for imaging studies.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

The palladium-catalyzed cross coupling of 1,3-propanesultam with various aryl halides, using Xantphos as a ligand, provides a method to produce desired products with high efficiency. This reaction is superior to the analogous copper-catalyzed reaction in terms of yield, reaction rates, and substrate scope, highlighting its utility in the synthesis of complex organic molecules (Steinhuebel et al., 2004).

Applications in Proton Exchange Membranes

Research into the development of materials for proton exchange membranes (PEMs) for medium-high temperature fuel cells has identified copolymerization techniques involving components such as 1,3-propanesultam. These techniques result in materials with excellent thermal, dimensional, and oxidative stability and lower methanol diffusion coefficients, demonstrating potential for improved PEMFC performance at medium-high temperatures (Xu et al., 2013).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their suitability as membrane materials for fuel cells, potentially offering a promising alternative to traditional Nafion membranes (Bae et al., 2009).

Fluorination Reagents in Organic Synthesis

N-Fluoro amines and their analogues, including derivatives of 1,3-propanesultam, serve as versatile fluorinating reagents in organic synthesis. These compounds facilitate a wide range of fluorination reactions, contributing to the development of fluorinated organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Furin & Fainzil’berg, 2000).

Organic and Polymeric Materials Synthesis

Innovative synthetic strategies using 1,3-propanesultam have led to the development of novel organic and polymeric materials. These materials exhibit unique properties such as semi-crystalline structures for highly conducting and stable proton exchange membranes, indicating their potential for enhancing the efficiency and durability of fuel cell technologies (Kim et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-(4-Fluorophenyl)-1,3-propanesultam is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that plays a crucial role in cellular health by participating in the regulation of various cellular processes, including cell growth, apoptosis, and metabolism .

Mode of Action

this compound interacts with its target, SIRT1, by inhibiting its activity . This inhibition leads to an overexpression of p53, a gene responsible for negative regulation of the cell cycle . The overexpression of p53 can lead to cell cycle arrest, promoting apoptosis (programmed cell death) and preventing the proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell cycle regulation and apoptosis . By inhibiting SIRT1 and causing overexpression of p53, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis . This can have downstream effects on the growth and proliferation of cells, particularly cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are predicted to be good . This suggests that the compound has a favorable bioavailability, meaning it can be effectively absorbed and utilized by the body . One derivative, n-4-trifluoromethyl-benzoyl-n’-(4-fluorophenyl)thiourea, may cause hepatotoxicity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and survival. By inhibiting SIRT1 and causing overexpression of p53, the compound can induce cell cycle arrest and apoptosis . This can lead to a reduction in the growth and proliferation of cells, particularly cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of many chemical compounds .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDNYHJUECDJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

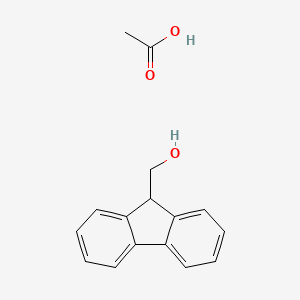

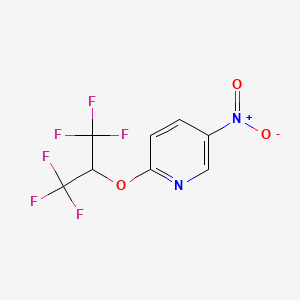

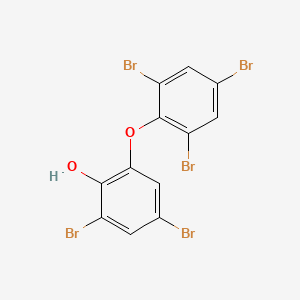

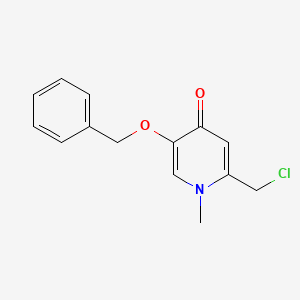

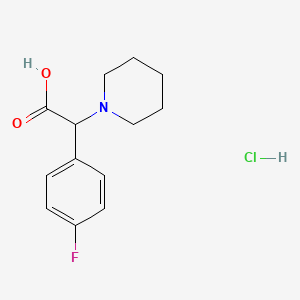

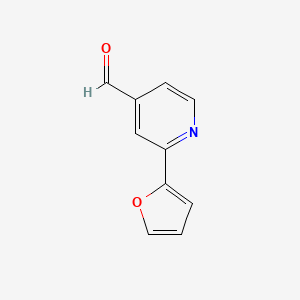

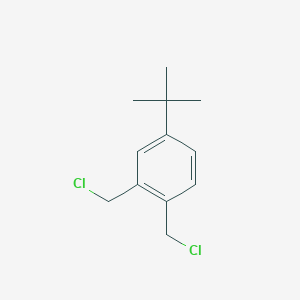

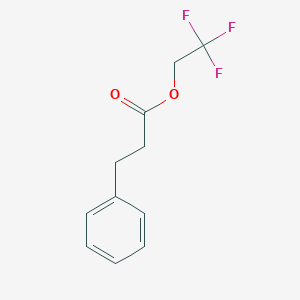

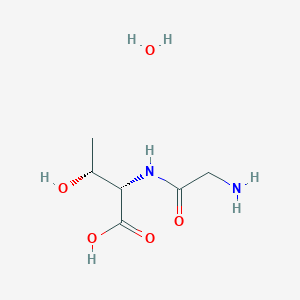

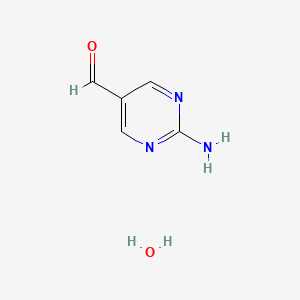

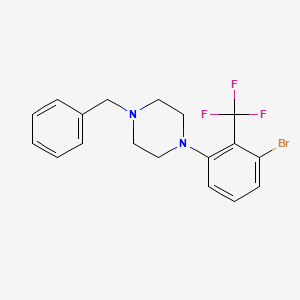

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)